molecular formula C18H13Cl2N7 B214874 N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine

Cat. No. B214874
M. Wt: 398.2 g/mol
InChI Key: LGZDIGBBDWQUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is involved in neuroinflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.

Mechanism of Action

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine binds selectively to the TSPO, which is expressed in high levels in activated microglia and astrocytes in the brain. TSPO is involved in the regulation of neuroinflammation and oxidative stress, and its expression is upregulated in response to various neurological disorders.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine has been shown to reduce neuroinflammation and oxidative stress in animal models of various neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in lab experiments is its high selectivity for the TSPO, which allows for accurate measurement of neuroinflammation. However, one limitation is its relatively short half-life, which requires frequent administration in animal studies.

Future Directions

1. Further studies are needed to determine the optimal dosage and administration schedule of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine for the treatment of various neurological disorders.
2. Future studies should investigate the potential use of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in combination with other drugs for the treatment of neurological disorders.
3. The development of new TSPO ligands with longer half-lives and higher selectivity could improve the accuracy of neuroinflammation measurement in animal studies.
4. Future studies should investigate the potential use of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in imaging neuroinflammation in humans using PET imaging.
5. The potential use of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine in the diagnosis and treatment of other inflammatory disorders, such as rheumatoid arthritis, should be investigated.

Synthesis Methods

The synthesis of N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine involves several steps, including the reaction of 3,4-dichlorobenzylamine with 2-amino-5-phenyl-1,3,4-thiadiazole, followed by the reaction of the resulting intermediate with 2-chloro-5-(4-methoxyphenyl)pyrimidine. The final step involves the methylation of the amine group using methyl iodide.

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in imaging neuroinflammation using positron emission tomography (PET) imaging.

properties

Product Name

N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine

Molecular Formula

C18H13Cl2N7

Molecular Weight

398.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-methyl-5-(1-phenyltetrazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C18H13Cl2N7/c1-21-18-22-10-13(16(23-18)11-7-8-14(19)15(20)9-11)17-24-25-26-27(17)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22,23)

InChI Key

LGZDIGBBDWQUOE-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CNC1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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